(5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H14ClNOS2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClNOS2/c1-13(10-14-6-3-2-4-7-14)11-17-18(22)21(19(23)24-17)16-9-5-8-15(20)12-16/h2-12H,1H3/b13-10+,17-11- |
InChI Key |
NYBQQMPPFKPEFO-NEOBQEPSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides, prepared via hydrazide-isothiocyanate reactions, are cyclized to form the thiazolidin-4-one ring. For example, reacting 3-chlorophenyl isothiocyanate with a hydrazide derivative (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide) yields a thiosemicarbazide intermediate. Cyclization with chloracetyl chloride in N,N-dimethylformamide (DMF) at reflux generates the 3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one core. Key spectral data include:
One-Pot Three-Component Reaction
An alternative approach involves a one-pot reaction of 3-chloroaniline, thioglycolic acid, and an oxo-compound (e.g., glyoxylic acid). This method, adapted from spiro-thiazolidinone syntheses, avoids isolation of intermediates and achieves yields up to 85% under Dean-Stark conditions.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Catalyst | ZnCl₂ (anhydrous) | Piperidine/AcONa |
| Solvent | Ethanol | Glacial acetic acid |
| Temperature (°C) | 80–100 | 80–120 |
| Time (hours) | 6–8 | 0.5–1 |
| Yield (%) | 62–75 | 85–98 |
Microwave irradiation (90 W, 80°C, 60 min) in a closed vessel with 1.2 equiv. AcONa and 0.1 equiv. piperidine achieves near-quantitative yields. The Z-configuration at position 5 is thermodynamically favored, as confirmed by NOESY correlations.
Aldehyde Preparation
(2E)-2-Methyl-3-phenylpropenal is synthesized via aldol condensation of acetophenone and formaldehyde under basic conditions. Key characteristics:
-
¹H NMR : δ 9.52 (d, J = 8.0 Hz, 1H, CHO), 7.35–7.45 (m, 5H, Ar-H), 6.75 (dq, J = 15.6, 6.8 Hz, 1H, CH), 1.98 (d, J = 6.8 Hz, 3H, CH₃).
Stereochemical Control and Characterization
The target compound exhibits Z-geometry at the thiazolidinone’s exo double bond and E-geometry in the propenal moiety. These configurations are confirmed via:
-
X-ray crystallography : Analogous structures show dihedral angles of 2.5°–5.0° between the thiazolidinone and arylidene planes.
-
¹³C NMR : Carbonyl resonances at δ 192–195 ppm (C4=O) and δ 175–178 ppm (C2=S).
Scalability and Industrial Feasibility
Microwave methods reduce reaction times from hours to minutes, enabling gram-scale synthesis. However, the cost of (2E)-2-methyl-3-phenylpropenal necessitates optimization via in situ aldehyde generation or alternative catalysts (e.g., SiO₂-supported ionic liquids) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: Amines, thiols, alkoxides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydroxyl derivatives
Substitution Products: Amino, thio, and alkoxy derivatives
Scientific Research Applications
(5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Crystallographic and Hydrogen-Bonding Patterns
- Title Compound: The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group introduces steric bulk, likely reducing planarity compared to simpler benzylidene derivatives. No crystallographic data are directly available in the provided evidence, but analogous compounds exhibit dihedral angles between the thiazolidinone ring and aryl substituents ranging from 9.68° to 79.26°, influencing packing efficiency .
- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one : Forms dimers via intermolecular C–H⋯S and O–H⋯S hydrogen bonds, creating R₂²(7) and R₂²(10) ring motifs. Intramolecular H-bonding stabilizes a planar conformation critical for π-π stacking .
- Methoxylated Derivatives : Compounds with 2,5-dimethoxybenzylidene substituents (e.g., ) show enhanced solubility in polar solvents due to methoxy groups, contrasting with the chloro-substituted title compound’s higher lipophilicity.
Biological Activity
The compound (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is recognized for its diverse biological activities. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and structural activity relationships.
Chemical Structure and Properties
The structure of (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core with a chlorophenyl substituent and an enone moiety. The presence of these functional groups plays a crucial role in its biological activity.
1. Anticancer Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| MCF7 (Breast Cancer) | 8.7 | |
| HeLa (Cervical Cancer) | 12.0 |
The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways, leading to increased cancer cell death.
2. Antimicrobial Activity
Thiazolidinones have also been reported to possess antimicrobial properties. The compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 10 | |
| P. aeruginosa | 20 |
The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes.
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has been a focus of research due to their ability to inhibit pro-inflammatory cytokines. Studies indicate that the compound can significantly reduce levels of TNF-alpha and IL-6 in vitro.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly influenced by their chemical structure. Modifications at various positions on the thiazolidinone ring can enhance or diminish activity:
- Position 3 Substituents : Chlorophenyl groups have been associated with increased anticancer activity due to enhanced lipophilicity and improved binding affinity to target proteins.
- Position 5 Modifications : The presence of an enone moiety has been linked to increased cytotoxicity against cancer cells.
Case Studies
A recent case study evaluated the efficacy of several thiazolidinone derivatives, including our compound, in treating resistant strains of cancer cells. The results indicated that modifications leading to increased electron density on the phenyl rings significantly improved their anticancer properties.
Q & A
Basic Research Questions
Q. What are the key structural features of (5Z)-3-(3-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one that influence its reactivity and biological activity?
- The compound’s core structure includes a thiazolidinone ring with a 2-thioxo group, a 3-(3-chlorophenyl) substituent, and a conjugated (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety. The stereochemistry (5Z) and electronic effects from the chlorophenyl group enhance its ability to participate in π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes . The rigidity of the conjugated system also affects its pharmacokinetic properties.
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?
- Synthesis typically involves:
Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-haloketones under basic conditions.
Introduction of the (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group via Knoevenagel condensation, requiring anhydrous solvents (e.g., ethanol or DMF) and catalysts like piperidine.
Purification via column chromatography or recrystallization to isolate the (5Z)-isomer .
- Key conditions:
- Temperature : 60–80°C for condensation steps.
- Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction rates.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions, particularly the (5Z) configuration .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects stereoisomeric impurities .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcomes during synthesis to enhance biological activity?
- Stereocontrol strategies :
- Use chiral auxiliaries or catalysts to favor the (5Z)-isomer, which often exhibits higher bioactivity .
- Adjust solvent polarity: Less polar solvents (e.g., toluene) may stabilize the desired transition state during condensation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity validation : Re-evaluate compound purity via HPLC and NMR, as impurities (e.g., (5E)-isomers) can skew activity results .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration in enzyme inhibition assays .
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) to isolate structure-activity relationships .
Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?
- In vitro assays :
- Kinetic studies : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity to active sites .
- In vivo validation : Use murine models to assess bioavailability and toxicity before mechanistic studies .
Q. What computational methods predict interaction mechanisms between this compound and biological targets?
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over time (e.g., GROMACS) to study conformational changes .
- Pharmacophore modeling : Identify critical functional groups (e.g., thioxo group) responsible for target engagement .
- QSAR studies : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using regression models .
Methodological Recommendations
- Synthesis optimization : Prioritize continuous flow reactors for improved temperature control and yield .
- Biological assays : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
- Data analysis : Use multivariate statistical tools (e.g., PCA) to disentangle overlapping variables in activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
